molecular formula C23H29N3O4 B6117056 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide

2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide

Cat. No.: B6117056
M. Wt: 411.5 g/mol
InChI Key: AEGSMLHNGVXTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and pharmaceuticals. This compound is also known as DPA-714, and it is a selective ligand for the translocator protein 18 kDa (TSPO), which is a biomarker for neuroinflammation. In

Mechanism of Action

The mechanism of action of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide involves its selective binding to TSPO. TSPO is a transmembrane protein that is located on the outer mitochondrial membrane and is involved in various cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. TSPO is also upregulated in response to neuroinflammation, making it a useful biomarker for studying neuroinflammation in vivo. By binding selectively to TSPO, DPA-714 can be used to track neuroinflammation in vivo and monitor the efficacy of anti-inflammatory treatments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective binding to TSPO. TSPO is involved in various cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been shown to modulate these functions by binding selectively to TSPO. In addition, DPA-714 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide in lab experiments is its selective binding to TSPO. This makes it a useful tool for studying neuroinflammation in vivo and monitoring the efficacy of anti-inflammatory treatments. However, one of the limitations of using DPA-714 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide. One direction is to explore its potential applications in cancer research, as TSPO is overexpressed in various types of cancer cells. Another direction is to develop more water-soluble derivatives of DPA-714 that can be administered more easily in vivo. Additionally, further research is needed to explore the potential therapeutic applications of DPA-714 in various inflammatory conditions.

Synthesis Methods

The synthesis of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide involves a series of chemical reactions. The process starts with the reaction of 2,4-dimethoxybenzylamine with ethyl 2-bromoacetate in the presence of a base to form 2-(2,4-dimethoxybenzyl)-2-oxoethyl bromide. This intermediate is then reacted with piperazine to form 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-2-oxoethyl bromide, which is then reacted with phenethylamine in the presence of a base to form this compound.

Scientific Research Applications

2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of neuroinflammation. TSPO is a biomarker for neuroinflammation, and DPA-714 has been shown to bind selectively to TSPO, making it a useful tool for studying neuroinflammation in vivo. DPA-714 has also been studied for its potential applications in cancer research, as TSPO is overexpressed in various types of cancer cells.

Properties

IUPAC Name

2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-29-19-9-8-18(21(14-19)30-2)16-26-13-12-25-23(28)20(26)15-22(27)24-11-10-17-6-4-3-5-7-17/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGSMLHNGVXTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.